molecular formula C9H8Cl2O2 B15375207 2,5-Dichloro-3,6-dimethylbenzoic acid CAS No. 38319-81-2

2,5-Dichloro-3,6-dimethylbenzoic acid

Cat. No.: B15375207
CAS No.: 38319-81-2
M. Wt: 219.06 g/mol
InChI Key: MXCLKQOSGWYNNM-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-dimethylbenzoic acid is a substituted benzoic acid derivative designed for research and development purposes. As a multifunctional organic building block, it is useful in various synthetic pathways, particularly in the development of novel chemical entities for pharmaceutical and agrochemical research. Its specific substitution pattern makes it a candidate for creating more complex molecules with potential biological activity. Researchers can utilize this compound in exploring structure-activity relationships or as a key intermediate in organic synthesis. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

38319-81-2

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,5-dichloro-3,6-dimethylbenzoic acid

InChI

InChI=1S/C9H8Cl2O2/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,1-2H3,(H,12,13)

InChI Key

MXCLKQOSGWYNNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)O)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • Chloranilic Acid (2,5-Dichloro-3,6-hydroxy-1,4-benzoquinone) Molecular Formula: C₆H₂Cl₂O₄ . Unlike the target compound, chloranilic acid is a quinone derivative with hydroxyl groups at positions 3 and 6 instead of methyl groups. The absence of a carboxylic acid group and the presence of a conjugated quinone system make it redox-active, suitable for analytical applications .
  • 2-Methoxy-3,6-Dichlorobenzoic Acid

    • Molecular Formula : C₈H₆Cl₂O₃ .
    • This compound substitutes a methoxy group (electron-donating via resonance) at position 2 and chlorine atoms at 3 and 5. The altered substituent positions and type significantly affect acidity compared to the target compound’s methyl and chlorine arrangement .
  • 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid Molecular Formula: C₁₁H₁₁Cl₂NO₄S . Features a sulfonamido group and a branched alkyl chain, differing in functional groups and steric bulk. Such structural variations influence biological activity and solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Acidity (Expected Trend) Solubility Profile
2,5-Dichloro-3,6-dimethylbenzoic acid 223.07 Cl (2,5), CH₃ (3,6), COOH (1) Moderate (Cl EW, CH₃ ED) Low water solubility
Chloranilic Acid 209.00 Cl (2,5), OH (3,6), quinone core High (quinone acidity) Moderate in polar solvents
2-Methoxy-3,6-Dichlorobenzoic Acid 221.04 Cl (3,6), OCH₃ (2), COOH (1) Lower (OCH₃ ED at ortho) Moderate in organic solvents
  • Acidity: The target compound’s acidity is influenced by competing effects: chlorine atoms (electron-withdrawing, increasing acidity) and methyl groups (electron-donating, decreasing acidity). In contrast, 2-methoxy-3,6-dichlorobenzoic acid’s methoxy group at position 2 (ortho to COOH) donates electrons via resonance, reducing acidity compared to the target . Chloranilic acid, as a quinone, exhibits higher acidity due to its conjugated system .
  • Solubility : Methyl groups enhance lipophilicity, making the target compound less water-soluble than chloranilic acid salts (e.g., sodium salt, which is highly water-soluble ).

Data Tables

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not provided C₉H₈Cl₂O₂ 223.07 COOH, Cl, CH₃
Chloranilic Acid 87-88-7 C₆H₂Cl₂O₄ 209.00 Quinone, OH, Cl
2-Methoxy-3,6-Dichlorobenzoic Acid 1918-009 C₈H₆Cl₂O₃ 221.04 COOH, Cl, OCH₃

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-3,6-dimethylbenzoic acid in laboratory settings?

A stepwise approach is typically employed:

  • Chlorination : Introduce chlorine atoms at positions 2 and 5 via electrophilic aromatic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under controlled conditions.
  • Methylation : Methyl groups at positions 3 and 6 can be added using methylating agents like methyl iodide (CH₃I) with a base (e.g., K₂CO₃) in DMF or DMSO.
  • Carboxylic Acid Formation : Oxidize a pre-functionalized methylbenzoic acid precursor (e.g., using KMnO₄ or CrO₃ in acidic media). Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions and confirm methyl/chlorine regiochemistry. For example, deshielded aromatic protons adjacent to electron-withdrawing groups (Cl) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Reference databases like NIST can aid in spectral interpretation .
  • IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties (e.g., activation energies, reaction intermediates). Basis sets like 6-31G(d,p) are suitable for geometry optimization. Studies on similar chlorinated aromatics show that solvent effects (PCM models) and temperature corrections refine kinetic predictions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Packing Disruption : Bulky methyl/chlorine groups hinder uniform crystal growth. Use co-crystallization agents (e.g., pyridine derivatives) to stabilize supramolecular synthons .
  • Software Tools : SHELXL (for refinement) and Olex2 (for visualization) resolve disorder or twinning issues. Single-crystal X-ray diffraction at low temperatures (100 K) improves data quality .

Q. How should researchers resolve contradictions in kinetic data for reactions involving this compound?

Conflicting rate constants may arise from solvent polarity or temperature effects. For example:

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic substitutions but may stabilize intermediates. Compare kinetics in DMSO vs. THF.
  • Temperature Gradients : Use Arrhenius plots (ln k vs. 1/T) to isolate activation energies. Evidence from disilver coordination compounds suggests reaction rates vary by ~20% between 25°C and 50°C .

Q. What strategies enhance regioselectivity in further functionalization of this compound?

  • Protecting Groups : Temporarily block the carboxylic acid (e.g., esterification with MeOH/H₂SO₄) to direct electrophilic attacks to specific positions.
  • Metal Catalysis : Pd-catalyzed C-H activation (e.g., using directing groups like amides) enables selective functionalization at methyl-substituted positions .

Methodological Tables

Table 1 : Key Computational Parameters for DFT Studies

FunctionalBasis SetSolvent ModelApplicationReference
B3LYP6-31G(d,p)PCM (DMSO)Reaction pathway optimization
M06-2Xdef2-TZVPGas PhaseThermochemical accuracy

Table 2 : Crystallographic Refinement Tools

SoftwareFunctionUse CaseReference
SHELXLStructure refinementHandling disorder/twinning
Olex2Visualization/model buildingSupramolecular synthon analysis

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